Vetiveryl acetate

Description

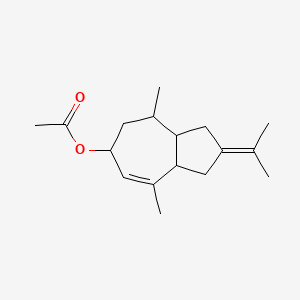

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)14-8-16-11(3)6-15(19-13(5)18)7-12(4)17(16)9-14/h6,12,15-17H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVFEMBKDRODDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861750 | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless solid; Sweet woody aroma | |

| Record name | Vetiveryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Vetiveryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

117-98-6, 62563-80-8 | |

| Record name | Vetivert acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetiveryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vetiverol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062563808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vetiverol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VETIVERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5JO63XGNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vetiveryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vetiveryl Acetate: A Comprehensive Technical Guide on its Chemical Composition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiveryl acetate (B1210297) is a highly valued sesquiterpenoid ester in the fragrance industry, prized for its complex and refined woody, earthy, and sweet aroma. Unlike many fragrance ingredients that are single chemical entities, vetiveryl acetate is a complex mixture derived from the acetylation of vetiver oil, which is extracted from the roots of the vetiver plant (Chrysopogon zizanioides). The final composition and olfactory profile of this compound are intricately linked to the geographical origin of the vetiver oil and the specific manufacturing process employed.[1][2] This technical guide provides an in-depth exploration of the chemical composition of this compound, its associated CAS numbers, and detailed experimental protocols for its synthesis and analysis.

Chemical Composition and CAS Number

This compound is not a single compound but a complex mixture of sesquiterpenoid esters.[3] This complexity arises from the fact that its precursor, vetiverol (the alcohol fraction of vetiver oil), is itself a mixture of numerous sesquiterpene alcohols.[4] Consequently, the acetylation process yields a diverse array of corresponding acetate esters.[3] The primary component of most this compound varieties is khusimyl acetate.[5]

The intricate and variable nature of this compound is reflected in the assignment of multiple CAS (Chemical Abstracts Service) numbers. The specific CAS number often denotes the origin of the vetiver oil and the particular acetylation process used. For instance, this compound derived from Haitian vetiver oil, where the entire essential oil is acetylated, may have a different CAS number than that produced from Javan vetiver oil where the vetiverol fraction is first isolated and then acetylated.[6][7]

Commonly encountered CAS numbers for this compound include:

-

62563-80-8 : A frequently cited CAS number for this compound.

-

84082-84-8 : Often associated with this compound derived from Haitian vetiver.[6][8]

-

117-98-6 : Another CAS number associated with this substance.

-

68917-34-0 : Also used to identify this compound.[8]

The general chemical formula for the primary sesquiterpene acetates found in the mixture is C₁₇H₂₆O₂.[4]

Data Presentation: Chemical Composition of this compound

The following table summarizes the chemical composition of various this compound samples as determined by comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS). The percentages can vary significantly based on the source of the vetiver oil (e.g., Haiti, Java) and the production method.

| Compound | Chemical Class | Typical Percentage Range (%) |

| Khusimyl acetate | Sesquiterpene Acetate | 11.0 - 27.0 |

| (E)-Isovalencenyl acetate | Sesquiterpene Acetate | 3.0 - 28.0 |

| Vetiselinenyl acetate | Sesquiterpene Acetate | 3.0 - 10.0 |

| α-Vetivone | Sesquiterpenone | 1.0 - 4.0 |

| β-Vetivone | Sesquiterpenone | 2.0 - 3.0 |

| α-Isonootkatyl acetate | Sesquiterpene Acetate | 1.0 - 7.0 |

| Cyclocopacamphan-12-yl acetate A | Sesquiterpene Acetate | 1.0 - 3.0 |

| Cyclocopacamphan-12-yl acetate B | Sesquiterpene Acetate | 1.0 - 3.0 |

| Khusian-2-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |

| Ziza-6(13)en-3α-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |

| β-Funebren-14-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |

| Ziza-6(13)en-3β-yl acetate | Sesquiterpene Acetate | 1.0 - 2.0 |

| Isokhusimyl acetate | Sesquiterpene Acetate | 0 - 2.0 |

| Ylangen-15-yl acetate | Sesquiterpene Acetate | 0 - 1.0 |

| β-Vetivenene | Sesquiterpene | 0 - 1.0 |

Data compiled from a study on the volatile constituents of vetiver.[9]

Experimental Protocols

Synthesis of this compound

The industrial production of this compound is primarily achieved through the esterification of vetiverol, the sesquiterpene alcohol fraction of vetiver oil.[3] This can be accomplished through chemical or biotechnological methods.

1. Chemical Synthesis (Laboratory Scale Protocol)

This protocol describes a general procedure for the acetylation of vetiverol using acetic anhydride (B1165640).

-

Materials:

-

Vetiverol (isolated from vetiver oil)

-

Acetic anhydride

-

Pyridine (or another suitable catalyst such as sulfuric acid)[4]

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve a known quantity of vetiverol in an excess of pyridine.

-

Cool the mixture in an ice bath and slowly add a molar excess of acetic anhydride with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture and slowly add it to a beaker containing ice-cold water to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove acetic acid and pyridine) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by fractional distillation under reduced pressure to obtain a high-purity this compound.[2]

-

2. Biotechnological Synthesis

Recent advancements have explored the use of enzymes, such as lipases, for the synthesis of this compound. This approach is considered more sustainable and can offer higher selectivity.[3]

-

General Principle:

-

Vetiver oil is dissolved in a suitable solvent.

-

An acylating agent (e.g., ethyl acetate) and a lipase (B570770) preparation (e.g., from Candida antarctica) are added.

-

The reaction is allowed to proceed, often at or near room temperature.[10]

-

The enzymatic process can selectively acetylate primary alcohols, leaving secondary and tertiary alcohols largely unreacted, resulting in a this compound with a unique chemical composition and aroma profile.[3]

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the qualitative and quantitative analysis of the complex mixture of compounds in this compound.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for sesquiterpene analysis (e.g., 5% phenyl methyl siloxane phase).[11]

-

-

Sample Preparation:

-

Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

-

-

GC-MS Parameters (Illustrative Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp at 8 °C/min to 300 °C.

-

Hold at 300 °C for 15 minutes.[12]

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

-

Data Analysis:

-

Identification of individual components is achieved by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification is typically performed using the relative peak area percentage from the total ion chromatogram (TIC) or by using an internal standard method for more accurate results.[1]

-

Mandatory Visualizations

Logical Relationship Diagram

Caption: this compound Production Pathway.

Experimental Workflow Diagram

Caption: GC-MS Analysis Workflow.

References

- 1. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 117-98-6 | Benchchem [benchchem.com]

- 4. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 5. ec.europa.eu [ec.europa.eu]

- 6. perfumeextract.co.uk [perfumeextract.co.uk]

- 7. This compound [thegoodscentscompany.com]

- 8. This compound (EX VETIVER HAITI) [ventos.com]

- 9. chrysopogon_zizanioides_l._roberty [Tinkturenpresse] [tinkturenpresse.de]

- 10. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 11. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

From Nature's Roots to Fragrance Alchemy: A Technical Guide to the Synthesis of Vetiveryl Acetate

An important clarification: Vetiveryl acetate (B1210297), a prized ingredient in the fragrance industry, does not occur naturally in the essential oil of Vetiveria zizanioides. It is a semi-synthetic derivative produced through the chemical modification of naturally occurring precursor molecules found within the plant's essential oil. This guide provides an in-depth exploration of these natural precursors and the processes for synthesizing vetiveryl acetate.

Natural Precursors in Vetiveria zizanioides

The primary raw material for the synthesis of this compound is vetiver oil, an essential oil steam-distilled from the roots of the Vetiveria zizanioides grass.[1] The key components of vetiver oil that serve as precursors are a complex mixture of sesquiterpene alcohols, collectively known as vetiverol.[2][3] The exact composition of vetiver oil, and consequently the vetiverol fraction, varies significantly depending on the geographical origin of the plant.[4] The most abundant of these alcohols is typically khusimol.[2][4]

The quality and olfactory profile of the resulting this compound are directly influenced by the composition of the starting vetiver oil.[5] Therefore, understanding the chemical makeup of the natural oil is critical.

Data Presentation: Composition of Vetiver Oil from Various Origins

The following table summarizes the percentage content of key sesquiterpenoid alcohols found in Vetiveria zizanioides essential oil from different geographical locations. These alcohols are the direct precursors for the synthesis of this compound.

| Compound | Haiti | Java | India (North) | India (South) | China | Brazil |

| Khusimol | 3.4 - 13.7% | - | 16.25% | 15.77% | - | - |

| Vetiselinenol | 1.3 - 7.8% | - | - | - | - | - |

| Khusinol | - | - | 10.28% | - | - | - |

| Bicyclovetivenol | - | - | - | 10.76% | - | - |

| Valerenol | - | - | - | - | 18.48% | - |

| Eudesmol | - | - | - | - | - | 10.8% |

Data compiled from multiple sources.[4][6] Note that the chemical composition of essential oils can vary, and these values represent reported ranges.

Synthesis of this compound

This compound is synthesized through the esterification of the vetiverol alcohol fraction of vetiver oil.[2][7] The most common industrial method is acetylation using acetic anhydride (B1165640).[1][3] This process can be carried out on the whole vetiver oil or on the isolated vetiverol fraction.[5] The latter often yields a product with a more refined odor profile.[7]

Experimental Protocols

The vetiverol fraction can be isolated from the crude vetiver oil through fractional distillation under high vacuum.[8] This separation is possible due to the clear differences in the boiling points of the various constituents of the oil.[8]

This protocol describes a common method for the synthesis of this compound using acetic anhydride.

Materials:

-

Vetiverol (or whole vetiver oil)

-

Acetic anhydride

-

Catalyst (e.g., anhydrous sodium acetate or a few drops of orthophosphoric acid) (optional)

-

Toluene (if using sodium acetate)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine vetiverol and a stoichiometric equivalent or slight excess of acetic anhydride.

-

If using a catalyst, add a catalytic amount of anhydrous sodium acetate or a few drops of orthophosphoric acid.[9][10][11] If using sodium acetate, the reaction can be performed in refluxing toluene.[9][10]

-

Heat the reaction mixture. If no catalyst is used, the temperature can be maintained at up to 120°C.[9][10] With orthophosphoric acid, the reaction can proceed at room temperature.[9][10] With sodium acetate in toluene, the mixture is heated to reflux.[9][10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting vetiverol is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

The crude this compound is purified by fractional distillation under vacuum to remove any unreacted starting materials and byproducts, yielding the final product with its characteristic refined woody and sweet odor.[1][12][13]

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the workflow from the natural source to the final semi-synthetic product.

Caption: Workflow for the Production of this compound.

Quantitative Data on Synthesis

While detailed yield data is often proprietary, enzymatic processes have been reported to achieve quantitative conversion of the primary alcohols in vetiver oil to their corresponding acetates.[12] Traditional chemical methods are known to have variable and sometimes low yields, which contributes to the high cost of this compound.[7] The final ester content in the product can range from 46% to 99% depending on the process and purification.[5]

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.39 g/mol |

| Appearance | Light yellow to amber, viscous liquid |

| Odor Profile | Dry, fresh, woody, sweet |

| Boiling Point | ~286 °C |

Data compiled from multiple sources.[1][2][14]

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 3. This compound | 117-98-6 | Benchchem [benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. perfumeextract.co.uk [perfumeextract.co.uk]

- 8. vetiver.org [vetiver.org]

- 9. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 10. US20180148666A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 11. health.ec.europa.eu [health.ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 14. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

Physicochemical properties of Vetiveryl acetate including molecular weight and boiling point

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vetiveryl acetate (B1210297), a highly valued sesquiterpenoid derivative of vetiver oil, is a complex substance renowned for its characteristic woody and sweet aroma. While extensively utilized in the fragrance industry, its intricate physicochemical properties also make it a subject of interest for scientific research and development. This technical guide provides a detailed overview of the core physicochemical characteristics of Vetiveryl acetate, outlines standard experimental methodologies for their determination, and presents a logical framework for understanding its compositional nature.

Physicochemical Properties

This compound is not a single chemical entity but rather a complex mixture resulting from the acetylation of sesquiterpene alcohols (vetiverol) extracted from the roots of the Vetiveria zizanioides grass.[1] Consequently, its composition and some of its physical properties can exhibit slight variations depending on the geographical origin of the vetiver oil and the specifics of the manufacturing process.[1] The data presented herein represent typical values reported in the scientific literature.

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Weight | ~262.4 g/mol [2][3][4] |

| Molecular Formula | C₁₇H₂₆O₂[2] |

| Boiling Point | 286 °C at 760 mmHg[5][6][7][8][9] |

| Appearance | Pale yellow to amber viscous liquid or solid[5][10] |

| Odor | Sweet, woody, warm[2][5] |

| Solubility | - Practically insoluble in water[2][3]- Soluble in ethanol[2][3] |

| Vapor Pressure | 0.000120 mmHg at 25 °C (estimated)[5] |

| Flash Point | > 100 °C (> 212 °F)[5][8] |

| Specific Gravity | 0.97900 to 1.01500 at 25 °C[5] |

| Refractive Index | 1.50500 to 1.51800 at 20 °C[5] |

| logP (o/w) | 3.6 - 5.386 (estimated)[2][5] |

Experimental Protocols

The determination of the physicochemical properties of substances like this compound adheres to internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[2][3][4][5] These protocols ensure data reliability and comparability across different laboratories.

Molecular Weight Determination

The molecular weight of the principal components of this compound is typically determined by analytical techniques such as:

-

Mass Spectrometry (MS): This technique is used for the precise determination of the molecular weight of individual constituents within the this compound mixture. Soft ionization methods are employed to prevent fragmentation and allow for the observation of the molecular ion peak, from which the molecular weight is calculated.

-

Gel Permeation Chromatography (GPC): Also known as size exclusion chromatography, GPC can be used to determine the molecular weight distribution of the polymeric or oligomeric components that may be present in the technical mixture.

Boiling Point Determination

The boiling point is a crucial indicator of a substance's volatility. Standard methods for its determination include:

-

Distillation Method: A simple or fractional distillation apparatus is used. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. The boiling point is the temperature at which this equilibrium is established at a given pressure.

-

Thiele Tube Method: This method is suitable for small sample volumes. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and when the liquid re-enters the capillary upon cooling.

Solubility Determination

The solubility of this compound in various solvents is a critical parameter for its application and formulation.

-

Shake-Flask Method: A surplus of this compound is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically, often using gas chromatography.

Compositional Analysis

Due to its nature as a complex mixture, the detailed chemical composition of this compound is of significant interest.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for separating and identifying the individual components of this compound. The gas chromatograph separates the volatile constituents, which are then identified by their mass spectra. Comprehensive two-dimensional gas chromatography (GCxGC) can provide even greater resolution for very complex mixtures.

Logical Workflow for this compound Production and Analysis

The following diagram illustrates the logical workflow from the natural source to the final characterization of this compound, highlighting the key stages that influence its final physicochemical properties.

Caption: Production and Analysis Workflow of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 6. files.chemicalwatch.com [files.chemicalwatch.com]

- 7. researchgate.net [researchgate.net]

- 8. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Vetiveryl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetiveryl acetate (B1210297) is a highly valued fragrance ingredient in the perfume industry, prized for its characteristic crisp, woody, and dry-sweet aroma. Unlike a single chemical entity, vetiveryl acetate is a complex mixture of sesquiterpenoid acetates. This complexity arises from its production process: the acetylation of vetiverol, which is itself a mixture of sesquiterpene alcohols extracted from the roots of the vetiver plant (Chrysopogon zizanioides). The exact composition of this compound can vary depending on the geographical origin of the vetiver oil and the specific acetylation and purification methods employed. This guide provides a detailed overview of the interpretation of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for this compound, focusing on its major constituents to aid in quality control, characterization, and research applications.

Chemical Composition Overview

This compound is not a single compound but a complex blend.[1] Research, notably comprehensive studies involving two-dimensional gas chromatography (GCxGC), has led to the identification of over 200 different compounds in some samples.[2] However, a few key components are consistently present in significant proportions and are considered to be the primary contributors to its characteristic fragrance profile.

The most abundant constituent is typically khusimyl acetate , which can comprise a significant portion of the mixture.[1] Other major components include (E)-isovalencenyl acetate and vetiselinenyl acetate . The relative percentages of these and other minor components define the specific olfactory character of a particular batch of this compound.

Table 1: Major Constituents of a Typical this compound Sample

| Constituent | Typical Percentage Range (%) |

| Khusimyl Acetate | 15 - 25 |

| (E)-Isovalencenyl Acetate | 10 - 20 |

| Vetiselinenyl Acetate | 5 - 10 |

| α-Vetivone | 2 - 5 |

| β-Vetivone | 3 - 5 |

| Cyclocopacamphanyl Acetate Isomers | 2 - 5 |

| Isonootkatyl Acetate | 1 - 3 |

| Khusian-2-yl Acetate | 1 - 3 |

| Isokhusimyl Acetate | 1 - 3 |

| β-Vetivenene | 1 - 3 |

Note: The percentages are indicative and can vary based on the source and processing of the this compound.

Spectroscopic Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of complex volatile mixtures like this compound. It separates the individual components of the mixture, which are then identified by their mass spectra.

2.1.1. GC-MS Data for Major Constituents

The mass spectrum of an acetate ester of a sesquiterpene alcohol will typically show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the specific isomer (C₁₇H₂₆O₂, MW = 262.39 g/mol ). A characteristic fragmentation pattern involves the neutral loss of acetic acid (CH₃COOH, 60 Da), resulting in a prominent fragment ion at m/z 202.

Table 2: Representative GC-MS Data for Khusimyl Acetate

| m/z (Relative Intensity %) | Proposed Fragment | Interpretation |

| 262 (low) | [C₁₇H₂₆O₂]⁺ | Molecular Ion |

| 202 (high) | [C₁₅H₂₂]⁺ | Loss of acetic acid (CH₃COOH) |

| 187 (moderate) | [C₁₄H₁₉]⁺ | Further fragmentation of the C₁₅H₂₂ fragment |

| 159 (moderate) | [C₁₂H₁₅]⁺ | Further fragmentation |

| 43 (high) | [CH₃CO]⁺ | Acetyl cation, characteristic of acetate esters |

Interpretation of the Mass Spectrum:

The mass spectrum of a typical this compound component is characterized by a weak or absent molecular ion peak due to the facile loss of the acetate group. The base peak is often the fragment resulting from the loss of acetic acid (m/z 202). The presence of a significant peak at m/z 43 is a strong indicator of an acetate ester. The complex fingerprint region of the spectrum arises from the intricate rearrangements and fragmentations of the sesquiterpene carbon skeleton, which can be used to differentiate between various isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the individual components of this compound. Due to the complexity of the mixture, analysis is often performed on isolated fractions or by using 2D NMR techniques to resolve overlapping signals.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will display characteristic signals for the acetate methyl group, protons on the carbon bearing the acetate group, and a complex array of signals from the sesquiterpene framework, including olefinic and aliphatic protons.

Table 3: Representative ¹H NMR Data for Khusimyl Acetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.8 - 5.0 | m | - | H-C-OAc |

| ~4.6 - 4.8 | m | - | Olefinic Protons |

| ~2.05 | s | - | -OCOCH₃ |

| ~0.8 - 2.5 | m | - | Aliphatic Protons |

| ~0.8 - 1.2 | m | - | Methyl Protons |

Interpretation of the ¹H NMR Spectrum:

A sharp singlet around δ 2.05 ppm is a definitive indicator of the acetate methyl protons. The proton on the carbon attached to the acetate group (H-C-OAc) typically resonates in the downfield region (around δ 4.8-5.0 ppm) and its multiplicity will depend on the number of adjacent protons. The olefinic protons, if present in the specific isomer, will appear further downfield. The region from δ 0.8 to 2.5 ppm will contain a complex series of overlapping multiplets corresponding to the numerous aliphatic and methyl protons of the sesquiterpene skeleton.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 4: Representative ¹³C NMR Data for Khusimyl Acetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C =O (ester) |

| ~140 - 150 | Olefinic Carbons |

| ~110 - 120 | Olefinic Carbons |

| ~75 - 85 | C -OAc |

| ~21.2 | -OCOC H₃ |

| ~15 - 60 | Aliphatic and Methyl Carbons |

Interpretation of the ¹³C NMR Spectrum:

Key diagnostic signals in the ¹³C NMR spectrum include the ester carbonyl carbon around δ 170.5 ppm and the carbon of the acetate methyl group at approximately δ 21.2 ppm. The carbon atom attached to the acetate group (C-OAc) will resonate in the δ 75-85 ppm region. The remaining signals will correspond to the sp² and sp³ hybridized carbons of the sesquiterpene framework, providing a unique fingerprint for each isomer.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of this compound is as follows:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 5 °C/min.

-

Final hold: 10 minutes at 280 °C.

-

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For detailed structural elucidation, the following NMR protocol can be employed:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample (or an isolated fraction) in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 16 ppm.

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 240 ppm.

-

Acquisition time: ~1 second.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

2D NMR: For complete assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires a combination of chromatographic separation and detailed spectroscopic interpretation. Due to its nature as a complex mixture, a comprehensive understanding relies on the characterization of its major constituents. This guide provides the foundational spectroscopic data and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively analyze and interpret the NMR and GC-MS data of this compound, ensuring its quality, consistency, and proper application in various fields.

References

Understanding the isomerism of Vetiveryl acetate and its main components like Khusimyl acetate

An In-depth Exploration of Vetiveryl Acetate (B1210297) and its Primary Component, Khusimyl Acetate, for Researchers and Drug Development Professionals.

Vetiveryl acetate, a highly valued ingredient in the fragrance industry, is not a singular chemical entity but rather a complex amalgam of sesquiterpenoid esters.[1][2] Its characteristic suave, woody, and sweet aroma, which is a more refined and less earthy version of its precursor, vetiver oil, has cemented its place in high-end perfumery.[3][4] The composition and olfactory profile of this compound are intricately linked to the geographical origin of the vetiver plant (Chrysopogon zizanioides), the extraction method of the essential oil, and the specific acetylation process employed.[5][6] This technical guide delves into the isomeric intricacies of this compound, with a particular focus on its principal constituent, khusimyl acetate, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

The Nature of this compound: A Mixture of Isomers

This compound is synthesized through the acetylation of vetiver oil or its isolated alcohol fraction, known as vetiverol.[7][8] Since vetiver oil itself is a complex mixture of over 150 sesquiterpenoid compounds, the resulting this compound is a correspondingly complex blend of their acetate esters.[6] The isomerism within this compound is multifaceted, encompassing both constitutional isomers and stereoisomers.

Two primary commercial products are distinguished based on the starting material for acetylation:

-

This compound: Produced by the direct acetylation of the entire vetiver essential oil. This product is noted for its complexity and may contain a broader range of acetylated compounds and other accessory molecules.[7]

-

Vetiver Acetate (or Vetiverol Acetate): Derived from the acetylation of "vetiverol," which is the fraction of sesquiterpene alcohols isolated from vetiver oil.[7] This version is often described as having a cleaner and more refined aroma.[7]

The main component of this compound is widely recognized as khusimyl acetate .[5][9][10] However, numerous other sesquiterpenyl acetates contribute to its overall chemical and olfactory profile.

Key Components and Their Isomerism

The chemical composition of this compound can vary significantly. Analysis using advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) has revealed the presence of over 200 different compounds.[11] The table below summarizes some of the major identified constituents and their reported concentrations.

| Component | Average Value (%) | CAS Number |

| Khusimyl acetate | 15.45 | 61474-33-7 |

| Isovalencenyl acetate | 14.11 | - |

| α-Vetivone + Vetiselinenol acetate | 5.88 | 15764-04-2 + ? |

| Nootkatene derivative (acetate) | 4.01 | - |

| β-Vetivone | 3.97 | 18444-79-6 |

| Nootkatone derivative (acetate) | 3.10 | - |

| α-Vetivone | 2.62 | 15764-04-2 |

| Khusimol (B1673632) ester | 2.21 | - |

| β-Vetivenene | 1.91 | - |

Data sourced from a European Commission SCCS opinion on this compound.[5]

Khusimyl acetate , the principal ester, exists as multiple stereoisomers due to the complex three-dimensional structure of the khusimol skeleton. The specific stereochemistry of these isomers can significantly influence their olfactory properties.

Experimental Protocols

The production and analysis of this compound involve specific chemical and analytical methodologies.

Synthesis of this compound

The synthesis of this compound is primarily an esterification reaction. The general protocol involves the acetylation of either crude vetiver oil or the isolated vetiverol fraction using acetic anhydride.[1][12]

A. Traditional Chemical Synthesis:

-

Reactants: Vetiver oil or vetiverol and acetic anhydride.

-

Catalyst: A catalyst such as sulfuric acid or sodium acetate is often employed to facilitate the reaction.[9][13]

-

Conditions: The reaction can be carried out with or without a catalyst at temperatures up to 120°C, with orthophosphoric acid at room temperature, or with sodium acetate in refluxing toluene.[12]

-

Purification: The process is typically followed by distillation to purify the this compound.[12] Crude products may only undergo a "topping" of light fractions, resulting in a product of inferior odor.[10]

B. Enzymatic Synthesis (Green Chemistry Approach):

-

Reactants: Vetiver oil and a natural acylating compound (e.g., ethyl acetate).[1]

-

Catalyst: Lipases, such as Candida antarctica lipase, are used as biocatalysts.[1][12]

-

Advantages: This method is considered a more sustainable alternative, minimizing waste and reducing energy consumption.[1]

Analytical Characterization

Due to its isomeric complexity, the analysis of this compound requires high-resolution analytical techniques.

-

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This is a powerful technique for separating the numerous isomers present in this compound.[1][14] It utilizes two columns with different stationary phases to achieve significantly higher separation power than conventional GC.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of the separated components based on their mass spectra.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are indispensable for the complete structural elucidation of the individual isomers after their isolation.[1][15]

-

Gas Chromatography-Olfactometry (GC-O): This technique is employed to determine the odor contribution of individual components of the mixture.[14][16]

Visualization of Key Processes and Relationships

The following diagrams illustrate the manufacturing workflow, the isomeric relationship of key components, and a typical analytical workflow.

Caption: Manufacturing workflow for this compound and Vetiver Acetate.

Caption: Isomeric complexity within this compound.

Caption: Analytical workflow for characterizing this compound.

Conclusion

The study of this compound's isomerism is a journey into the heart of natural product complexity. Its composition is a delicate interplay of botanical origin, chemical processing, and the inherent stereochemistry of its sesquiterpenoid precursors. For researchers and professionals in drug development, a thorough understanding of this complexity is crucial for quality control, predicting olfactory properties, and exploring potential biological activities of its constituent isomers. The application of advanced analytical techniques will continue to unravel the subtle nuances of this remarkable fragrance ingredient, paving the way for new applications and a deeper appreciation of its chemical intricacies.

References

- 1. This compound | 117-98-6 | Benchchem [benchchem.com]

- 2. Showing Compound this compound (FDB016981) - FooDB [foodb.ca]

- 3. scentseeker.co.uk [scentseeker.co.uk]

- 4. The Impact of this compound on the Flavors and Fragrances Industry [arogreen.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. vetiver.org [vetiver.org]

- 7. fraterworks.com [fraterworks.com]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 10. This compound | 62563-80-8 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2016193208A1 - Biotechnological manufacture of vetiveryl esters - Google Patents [patents.google.com]

- 13. perfumeextract.co.uk [perfumeextract.co.uk]

- 14. Integrated comprehensive two-dimensional gas-chromatographic and spectroscopic characterization of vetiveryl acetates: Molecular identifications, quantification of constituents, regulatory and olfactory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Biosynthesis of Sesquiterpenoid Precursors to Vetiveryl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetiveryl acetate (B1210297), a highly valued fragrance ingredient, is a semi-synthetic derivative of vetiver essential oil, which is a complex mixture of sesquiterpenoids. The characteristic woody and earthy aroma of vetiver oil, and consequently vetiveryl acetate, is attributed to its unique composition of sesquiterpene alcohols. This technical guide provides a comprehensive overview of the biosynthesis of the sesquiterpenoid precursors to this compound, focusing on the enzymatic pathways in Chrysopogon zizanioides (vetiver grass). It details the biosynthetic route from primary metabolites to the key sesquiterpene alcohol, khusimol (B1673632), and outlines the subsequent enzymatic acetylation to yield this compound. This document includes detailed experimental protocols, quantitative data on vetiver oil composition, and visual diagrams of the key pathways and processes to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and fragrance science.

Introduction

Vetiver essential oil, extracted from the roots of the perennial grass Chrysopogon zizanioides, is a cornerstone of the fragrance industry, prized for its deep, tenacious, and complex aroma. The oil is a rich source of over 150 sesquiterpenoid constituents, primarily alcohols and their derivatives.[1] this compound is not a naturally occurring compound but is produced through the acetylation of the sesquiterpene alcohol fraction of vetiver oil, known as vetiverol. This process modifies the olfactory profile, resulting in a smoother, sweeter, and less earthy fragrance.[2] Understanding the biosynthesis of the natural precursors to this compound is crucial for optimizing production through both traditional cultivation and modern biotechnological approaches.

The core of vetiver oil's characteristic scent lies in its unique blend of sesquiterpene alcohols, with khusimol being one of the most significant contributors.[3][4] The biosynthesis of these C15 compounds originates from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are cyclized by a class of enzymes known as sesquiterpene synthases (STSs). This guide will delve into the enzymatic steps leading to the formation of the key sesquiterpene skeletons that are the direct precursors to the alcohols found in vetiverol.

The Biosynthetic Pathway to Sesquiterpenoid Precursors

The formation of sesquiterpenoid precursors in vetiver follows the well-established terpenoid biosynthesis pathway, beginning with the production of the five-carbon building blocks, IPP and DMAPP. In plants, these precursors can be synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For sesquiterpene biosynthesis, the MVA pathway is the primary source of IPP and DMAPP.

These C5 units are then sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP serves as the universal substrate for sesquiterpene synthases, which catalyze its cyclization into a vast array of structurally diverse sesquiterpene hydrocarbons. Subsequent enzymatic modifications, such as hydroxylations by cytochrome P450 monooxygenases, convert these hydrocarbons into the corresponding sesquiterpene alcohols that constitute vetiverol.

Key Enzymes in the Vetiver Sesquiterpenoid Pathway

Recent research has begun to elucidate the specific enzymes responsible for the production of the characteristic sesquiterpenes in vetiver.

-

Zizaene Synthase (ZS): This enzyme is critical for the biosynthesis of (+)-zizaene, the direct precursor to khusimol.[5] ZS catalyzes the cyclization of FPP to form the tricyclic sesquiterpene (+)-zizaene. The subsequent hydroxylation of (+)-zizaene, likely by a cytochrome P450 enzyme, yields khusimol. The heterologous expression and characterization of zizaene synthase from C. zizanioides have confirmed its role in the formation of this key vetiver component.[5][6]

-

VzTPS9 - A Cedrol Synthase: A vetiver-specific terpene synthase, VzTPS9, has been identified and shown to be responsible for the synthesis of cedrol, another sesquiterpenoid found in vetiver.[7][8][9] This enzyme also utilizes FPP as a substrate and directs its cyclization to form cedrol.

The identification and characterization of these and other yet-to-be-discovered sesquiterpene synthases in vetiver are key to understanding the complex chemical profile of its essential oil.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Khusimol - Sciencemadness Wiki [sciencemadness.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulating the Precursor and Terpene Synthase Supply for the Whole-Cell Biocatalytic Production of the Sesquiterpene (+)-Zizaene in a Pathway Engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A vetiver-specific terpene synthase VzTPS9 contributes to the high attractiveness of vetiver to rice stem borer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Olfactory Characteristics of Vetiveryl Acetate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetiveryl acetate (B1210297), a highly valued ingredient in the fragrance industry, is not a single chemical entity but rather a complex mixture derived from the acetylation of vetiver oil. The olfactory profile of vetiveryl acetate is a sophisticated symphony of woody, earthy, and fresh notes, which is attributable to the diverse array of sesquiterpenoid acetates formed during its synthesis. The specific stereochemistry and structural arrangement of these isomers play a pivotal role in defining their individual olfactory characteristics. This technical guide provides an in-depth exploration of the olfactory properties of different this compound isomers, summarizing the available data, outlining key experimental methodologies for their evaluation, and visualizing the workflows involved in their characterization. While comprehensive comparative data remains a subject of ongoing research, this guide synthesizes the current understanding to aid researchers in the fields of fragrance chemistry, sensory science, and olfactory receptor research.

Introduction

Vetiver oil, extracted from the roots of the Chrysopogon zizanioides grass, is a cornerstone of perfumery, renowned for its rich, tenacious, and complex aroma. The process of acetylation transforms the primary and secondary alcohols in the oil, such as vetiverols, into their corresponding acetates, yielding this compound. This modification mellows the harsher, smokier notes of the raw oil, resulting in a smoother, fresher, and more refined woody fragrance.[1] The final scent profile of a commercial this compound is intrinsically linked to the chemical composition of the starting vetiver oil and the specific acetylation process employed.[2][3]

The complexity of this compound arises from the multitude of sesquiterpene skeletons present in the parent oil, leading to a wide variety of acetate isomers. Understanding the distinct olfactory contribution of each isomer is crucial for quality control, new fragrance development, and for fundamental research into structure-odor relationships.

Olfactory Profiles of Key this compound Isomers

While a comprehensive comparative analysis of all this compound isomers is not extensively documented in publicly available literature, research has highlighted the olfactory importance of specific isomers. The data presented below is a synthesis of available information. It is important to note that quantitative data, such as odor thresholds, can vary based on the analytical method and the purity of the isomer.

Table 1: Olfactory Characteristics of Selected this compound Isomers and Related Compounds

| Isomer/Compound Name | Chemical Structure | Odor Descriptor(s) | Olfactory Threshold (ng/L air) | Source/Reference |

| This compound (Mixture) | Mixture of sesquiterpenoid acetates | Sweet, dry, fresh, woody, smooth, refined, less earthy than vetiver oil | Not Applicable | [1] |

| 12-norziza-6(13)-en-2α-yl acetate | (Structure not readily available in searches) | Strong vetiver-like note | Not specified | [2] |

| Isokhusimyl acetate | (Structure not readily available in searches) | Vetiver, tenacious | Not specified | [3] |

| Khusimone (a key ketone in vetiver) | C14H20O | Slightly fruity, grapefruit-like, vetiver, green, woody-ambery | 4.7 | [3] |

| Ziza-6(13)-en-3-one (a key ketone in vetiver) | C15H22O | Clean, fresh, transparent, woody-ambery, vetiver | 0.13 |

Note: The scarcity of quantitative data for individual isomers in the literature necessitates further dedicated research in this area.

Experimental Protocols for Olfactory Characterization

The evaluation of the olfactory characteristics of individual this compound isomers requires a combination of advanced analytical techniques and rigorous sensory analysis.

Isomer Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS): This is the foundational technique for separating and identifying the individual components within a complex mixture of this compound.[2]

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol, hexane) is prepared.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The sample is vaporized and travels through a capillary column with a stationary phase. Different isomers will interact differently with the stationary phase and will elute at different retention times.

-

Detection (MS): As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, often by comparison to a spectral library.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures like this compound, GCxGC provides enhanced separation power, allowing for the resolution of co-eluting isomers that may be missed with conventional GC-MS.[4][5]

Sensory Evaluation

Gas Chromatography-Olfactometry (GC-O): This technique directly links the chemical identity of a compound to its odor.[6][7][8][9]

-

Workflow: The effluent from the GC column is split. One portion goes to a chemical detector (like MS or a Flame Ionization Detector - FID), and the other portion is directed to a sniffing port.[7][9]

-

Human Assessor: A trained sensory panelist sniffs the effluent at the sniffing port and records the time, duration, intensity, and description of any perceived odors.

-

Data Correlation: The timing of the odor perception is correlated with the peaks on the chromatogram from the chemical detector, allowing for the identification of the odor-active compounds.

Determination of Odor Thresholds:

The odor threshold is the minimum concentration of a substance that can be detected by a human nose.

-

Methodology: A series of dilutions of the purified isomer in a non-odorous solvent is prepared. These are presented to a sensory panel in an ascending order of concentration. The threshold is typically defined as the concentration at which 50% of the panelists can reliably detect the odor.[10][11] This can be performed using olfactometers that deliver precise concentrations of the odorant to the panelist.

Sensory Panel Profiling:

-

Panelist Training: A panel of trained individuals is essential for obtaining reliable and reproducible sensory data. Panelists are trained to identify and quantify different odor attributes.

-

Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of various odor descriptors (e.g., woody, earthy, fruity, fresh) for each isomer on a defined scale. This allows for the creation of a detailed olfactory profile for each compound.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the analysis of this compound isomers.

Caption: Workflow for GC-MS/O analysis of this compound.

Caption: Process for determining the odor detection threshold.

Structure-Odor Relationships

The subtle variations in the chemical structures of this compound isomers can lead to significant differences in their perceived odors. Key structural features that influence olfaction include:

-

The Sesquiterpene Skeleton: The underlying carbon framework (e.g., zizaane, vetivane) provides the fundamental woody character.

-

Position of the Acetate Group: The location of the acetate functional group on the skeleton can dramatically alter the odor profile.

-

Stereochemistry: The three-dimensional arrangement of atoms (e.g., cis/trans, R/S) is critical. Often, only one enantiomer of a chiral molecule is odor-active, or the enantiomers possess distinct odors.

Further research employing techniques like Quantitative Structure-Odor Relationship (QSOR) modeling will be invaluable in predicting the olfactory properties of novel this compound isomers based on their molecular structures.

Conclusion and Future Directions

This compound's esteemed position in perfumery is a testament to the rich and varied olfactory contributions of its constituent isomers. While the overall scent profile is well-characterized, a detailed, comparative understanding of the individual isomers is an area ripe for further investigation. The methodologies outlined in this guide, particularly the coupling of advanced separation techniques like GCxGC with rigorous sensory analysis, provide a robust framework for future research.

Future studies should focus on:

-

Isolation and Purification: Developing efficient methods to isolate a wider range of this compound isomers in high purity.

-

Comprehensive Olfactory Profiling: Systematically determining the odor descriptors and quantitative thresholds for a broad array of isomers.

-

Olfactory Receptor Studies: Identifying the specific olfactory receptors that are activated by different this compound isomers to understand the molecular basis of their perception.

A deeper understanding of the olfactory characteristics of individual this compound isomers will not only empower perfumers to create more nuanced and innovative fragrances but will also contribute significantly to the fundamental science of olfaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 9. mdpi.com [mdpi.com]

- 10. The Smelling Principle of Vetiver Oil, Unveiled by Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Genesis of a Modern Perfumery Staple: A Technical History of Vetiveryl Acetate

An in-depth exploration of the discovery, synthesis, and olfactory significance of Vetiveryl acetate (B1210297), a cornerstone of contemporary fragrance creation.

Introduction

Vetiveryl acetate, a semi-synthetic derivative of the revered vetiver oil, stands as a testament to the synergy of nature and chemical innovation in the fragrance industry. First isolated in the 1950s, this complex mixture of sesquiterpenoid esters has carved an indispensable niche in the perfumer's palette, offering a refined and sophisticated woody character devoid of the harsher, earthier notes of its natural precursor.[1] This technical guide delves into the historical context of this compound's discovery, its chemical synthesis, quantitative analysis, and the underlying neuroscientific principles of its perception, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal fragrance ingredient.

Historical Context and Discovery

The use of vetiver oil, extracted from the roots of the Chrysopogon zizanioides grass, has a long and storied history, particularly in the Indian subcontinent.[2] However, the journey to the refined elegance of this compound is a more recent chapter in the annals of fragrance chemistry. The 1950s marked a period of significant advancement in the chemical modification of natural raw materials for perfumery, and it was during this decade that this compound was first isolated.[1][2] This development was driven by the desire to harness the desirable woody and earthy characteristics of vetiver oil while mitigating its sometimes harsh and smoky facets. The process of acetylation, the chemical addition of an acetyl group, proved to be the key to unlocking a smoother, more versatile, and highly sought-after fragrance material. While specific individuals or companies responsible for the initial discovery remain somewhat elusive in publicly available records, it is clear that various fragrance houses were experimenting with the acetylation of natural materials during this innovative period.[3]

One of the most iconic fragrances that prominently features the character of vetiver, and by extension the era of this compound's emergence, is Vétiver by Guerlain, created in 1959. This fragrance is often cited as a benchmark for vetiver-based scents and showcases the clean, sophisticated woody notes that this compound can impart. The introduction of this compound provided perfumers with a novel tool to create modern, elegant, and long-lasting woody accords in a variety of fragrance categories, from masculine colognes to complex chypres and orientals.[4][5]

Chemical Synthesis and Production

This compound is not a single chemical entity but rather a complex mixture of esters, with the primary component being khusimyl acetate.[6] Its synthesis is intrinsically linked to vetiver oil, a complex essential oil composed of hundreds of sesquiterpene derivatives. The production of this compound involves the esterification of the sesquiterpene alcohols, collectively known as vetiverol, which are either isolated from vetiver oil or present in the whole oil.[2]

There are two primary routes for the synthesis of this compound:

-

Acetylation of Vetiverol: This method involves the initial isolation of the vetiverol fraction from vetiver oil through distillation. The separated vetiverol is then acetylated, typically using acetic anhydride (B1165640) in the presence of a catalyst such as sulfuric acid.[4][7] This process yields a "cleaner" and often more highly prized product, sometimes referred to as Vetiver Acetate.[5]

-

Direct Acetylation of Vetiver Oil: In this more direct approach, the entire vetiver essential oil is subjected to acetylation with acetic anhydride.[5][6] This method is less labor-intensive as it bypasses the vetiverol isolation step but results in a more complex final product containing acetylated alcohols alongside other components of the original oil. This product is often referred to as this compound.[5]

Following the acetylation reaction, the crude product is typically purified through fractional distillation to remove unreacted reagents and byproducts, yielding the final this compound used in perfumery.[6]

Quantitative Data

The chemical and physical properties of this compound can vary depending on the source of the vetiver oil and the synthesis method employed. However, typical values for key parameters are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₆O₂ | [4] |

| Molecular Weight | 262.39 g/mol | [4] |

| Appearance | Amber liquid | [4] |

| Boiling Point | 286 °C | [6] |

| Density | ~0.99 g/mL | [4] |

| Flash Point | 90 °C (194 °F) | [4] |

| Log P | 6.16 | [4] |

The concentration of this compound in finished fragrance products can vary significantly depending on the desired olfactory effect.

| Fragrance Category | Typical Usage Level in Compound |

| Masculine Fragrances | High |

| Chypre Perfumes | Moderate to High |

| Oriental Perfumes | Moderate |

| Floral Perfumes | Low to Moderate |

| Ambery Perfumes | Moderate |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is the gold standard for the analysis of complex volatile mixtures like this compound, enabling the identification and quantification of its numerous constituents.[8]

Objective: To separate, identify, and quantify the chemical components of a this compound sample.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as ethanol (B145695) or isooctane. For quantitative analysis, an internal standard is added.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.[9]

-

Gas Chromatography (GC):

-

Carrier Gas: Helium or Hydrogen.[10]

-

Column: A capillary column with a non-polar or polar stationary phase is used to separate the components based on their boiling points and polarity.[10]

-

Temperature Program: The oven temperature is gradually increased according to a specific program to facilitate the separation of compounds with a wide range of volatilities.[10]

-

-

Mass Spectrometry (MS):

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are bombarded with electrons, causing them to fragment into charged ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: A detector counts the number of ions at each mass-to-charge ratio, generating a mass spectrum for each component.

-

-

Data Analysis: The resulting chromatogram shows a series of peaks, each representing a different compound. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) to identify the individual components. Quantification is achieved by comparing the peak area of each component to that of the internal standard.

Mandatory Visualizations

Caption: Chemical synthesis pathways of this compound from Vetiver oil.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Olfactory signal transduction pathway for a woody odorant.

Olfactory Perception and Signaling Pathway

The perception of this compound's characteristic woody and earthy aroma is initiated by the interaction of its constituent molecules with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[11] While the specific olfactory receptors that bind to the various sesquiterpenoid esters in this compound have not been fully elucidated, the general mechanism of olfactory signal transduction is well understood.

The binding of an odorant molecule, in this case, a component of this compound, to its specific olfactory receptor triggers a conformational change in the receptor. This, in turn, activates an associated G-protein (G-olf).[12] The activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12] The resulting increase in intracellular cAMP concentration leads to the opening of cAMP-gated ion channels, allowing an influx of sodium and calcium ions into the neuron.[11][12] This influx of positive ions causes a depolarization of the neuron's membrane, generating an electrical signal known as a receptor potential. If this potential is strong enough, it will trigger an action potential, which is then transmitted along the neuron's axon to the olfactory bulb in the brain. Here, the signals from various olfactory neurons are processed, leading to the conscious perception of the complex and sophisticated scent of this compound.

Conclusion

From its origins in the rich, earthy aroma of vetiver roots to its refined and versatile character in modern perfumery, this compound represents a significant milestone in the history of fragrance chemistry. Its discovery in the 1950s provided perfumers with a novel and indispensable tool for crafting sophisticated woody fragrances. The synthesis of this compound, through the acetylation of either isolated vetiverol or whole vetiver oil, is a classic example of how natural materials can be chemically modified to enhance their desirable olfactory properties. The intricate process of its perception, governed by the complex machinery of the olfactory signaling pathway, underscores the profound connection between molecular structure and sensory experience. As the fragrance industry continues to evolve, the enduring legacy of this compound serves as a powerful reminder of the creative potential that lies at the intersection of nature, chemistry, and human ingenuity.

References

- 1. videsanges.com [videsanges.com]

- 2. This compound | 117-98-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 5. fraterworks.com [fraterworks.com]

- 6. This compound | 62563-80-8 [chemicalbook.com]

- 7. ScenTree - this compound (CAS N° 84082-84-8) [scentree.co]

- 8. areme.co.jp [areme.co.jp]

- 9. scitepress.org [scitepress.org]

- 10. agilent.com [agilent.com]

- 11. jackwestin.com [jackwestin.com]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Analysis of Sesquiterpene Esters

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene esters, a diverse class of natural products, are of significant interest to the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis and analysis of these valuable compounds, focusing on methodologies and quantitative data to aid researchers in their drug discovery and development efforts.

Synthesis of Sesquiterpene Esters